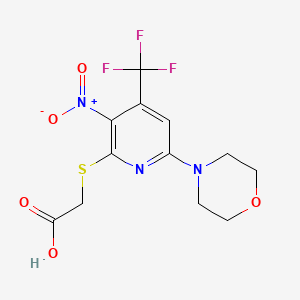
2,4-Dichloro-6,7-dimethoxyquinoline
Übersicht
Beschreibung
“2,4-Dichloro-6,7-dimethoxyquinoline” is a chemical compound with the molecular formula C10H8Cl2N2O2 . It is used as an intermediate in the preparation of potential inhibitors of epidermal growth factor receptor kinases .
Synthesis Analysis
The synthesis of “2,4-Dichloro-6,7-dimethoxyquinoline” involves a reaction mixture containing quinazolinediones and POCl . The mixture is refluxed for several hours to yield the product .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-6,7-dimethoxyquinoline” can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6 (4-8 (7)16-2)13-10 (12)14-9 (5)11/h3-4H,1-2H3 .
Chemical Reactions Analysis
“2,4-Dichloro-6,7-dimethoxyquinoline” is used as a reactant in the preparation of various bioactive compounds . For example, it can be used to prepare 2-chloro-4,6,7-trimethoxyquinazoline, 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone, 2,4-diamino-6,7-dimethoxy quinazolines, and 2-chloro-4-(3-bromoanilino)-6,7-dimethoxyquinazoline .
Physical And Chemical Properties Analysis
“2,4-Dichloro-6,7-dimethoxyquinoline” is a solid substance . It has a molecular weight of 258.1 . The IUPAC name is 2,4-dichloro-6,7-dimethoxyquinoline and the InChI code is 1S/C11H9Cl2NO2/c1-15-9-3-6-7 (12)4-11 (13)14-8 (6)5-10 (9)16-2/h3-5H,1-2H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
2,4-Dichloro-6,7-dimethoxyquinoline: is used as a reactant in the synthesis of various potential bioactive compounds. These compounds have diverse applications in medicinal chemistry, such as the development of new pharmaceuticals .
Preparation of Quinazoline Derivatives
This compound serves as a precursor for the preparation of 2-chloro-4,6,7-trimethoxyquinazoline and 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone . These derivatives are important for studying the structure-activity relationship in drug discovery .
G9a Inhibitor Research
Quinoline derivatives, including 2,4-Dichloro-6,7-dimethoxyquinoline , have been investigated for their ability to inhibit G9a, a histone methyltransferase. Inhibitors of G9a are sought after for their potential therapeutic effects against cancer and other diseases .
Chemical Research and Development
As a chemical entity, 2,4-Dichloro-6,7-dimethoxyquinoline is a valuable material in chemical research and development. It’s used for the synthesis of more complex chemical structures and in the study of chemical reactions .
Material Science Applications
In material science, this compound can be utilized in the development of new materials with specific optical or electronic properties, leveraging the unique structure of the quinoline moiety .
Analytical Chemistry
2,4-Dichloro-6,7-dimethoxyquinoline: may also be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate analytical methods .
Wirkmechanismus
Target of Action
The primary target of 2,4-Dichloro-6,7-dimethoxyquinoline is G9a, a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . This compound is known to inhibit G9a, thereby affecting the installation of histone methylation marks .
Mode of Action
2,4-Dichloro-6,7-dimethoxyquinoline interacts with its target, G9a, by acting as a potent, substrate competitive inhibitor . It competes with the substrate of G9a for the active site, thereby preventing the normal enzymatic activity of G9a .
Biochemical Pathways
The inhibition of G9a by 2,4-Dichloro-6,7-dimethoxyquinoline affects the methylation of histone H3 at lysine 9 (H3K9), a key biochemical pathway involved in the regulation of gene expression . This can lead to changes in the transcriptional activity of certain genes, impacting various biological pathways .
Result of Action
The molecular and cellular effects of 2,4-Dichloro-6,7-dimethoxyquinoline’s action primarily involve changes in gene expression due to altered H3K9 methylation . This can potentially affect a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Safety and Hazards
Zukünftige Richtungen
“2,4-Dichloro-6,7-dimethoxyquinoline” is used as an intermediate in the preparation of potential inhibitors of epidermal growth factor receptor kinases . Future research could focus on exploring its potential applications in the field of medicinal chemistry, particularly as a substrate competitive inhibitor of G9a .
Eigenschaften
IUPAC Name |
2,4-dichloro-6,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-9-3-6-7(12)4-11(13)14-8(6)5-10(9)16-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGWEFGNYKPEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728319 | |
| Record name | 2,4-Dichloro-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6,7-dimethoxyquinoline | |
CAS RN |
72407-17-1 | |
| Record name | 2,4-Dichloro-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)





![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)


